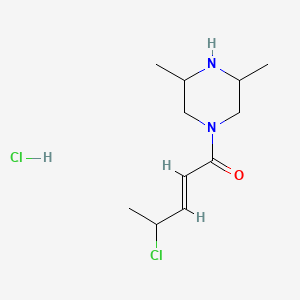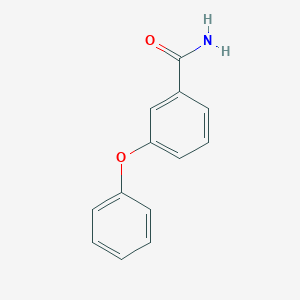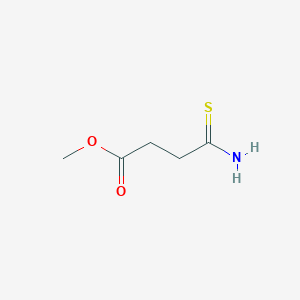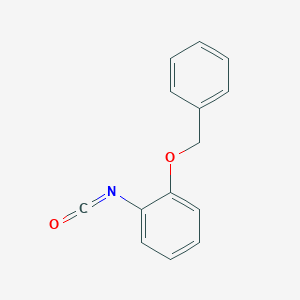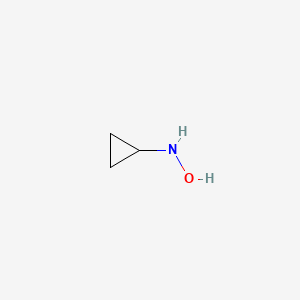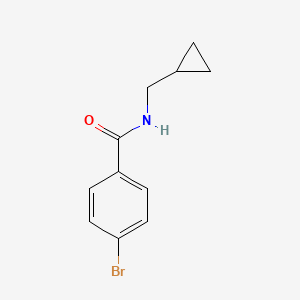
6-amino-5-chloronaphthalen-2-ol
Vue d'ensemble
Description
6-Amino-5-chloronaphthalen-2-ol, also known as 6-ACN, is a naturally occurring compound found in a variety of plants and animals. It is a common building block in many biochemical pathways, and has a wide range of applications in the scientific community. In
Applications De Recherche Scientifique
6-amino-5-chloronaphthalen-2-ol has a wide range of applications in the scientific community. It has been used in studies of the biosynthesis of secondary metabolites, such as antibiotics, in plants and animals. It has also been used in studies of the biotransformation of various compounds, including pharmaceuticals and pesticides. In addition, this compound has been used in studies of the metabolism of xenobiotics, and has been used to study the effects of environmental pollutants on human health.
Mécanisme D'action
The mechanism of action of 6-amino-5-chloronaphthalen-2-ol is not fully understood. However, it is thought to act as an inhibitor of certain enzymes involved in the biosynthesis of secondary metabolites. It is also thought to act as an inducer of certain enzymes involved in the biotransformation of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an inhibitory effect on the biosynthesis of secondary metabolites in plants and animals. It has also been shown to have an inhibitory effect on the biotransformation of various compounds, including pharmaceuticals and pesticides. Furthermore, this compound has been shown to have an inhibitory effect on the metabolism of xenobiotics, and has been used to study the effects of environmental pollutants on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-amino-5-chloronaphthalen-2-ol in laboratory experiments include its relatively low cost, its wide range of applications, and its ability to act as an inhibitor of certain enzymes involved in the biosynthesis of secondary metabolites. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to induce certain enzymes involved in the biotransformation of various compounds, and its potential to inhibit the metabolism of xenobiotics.
Orientations Futures
The potential future directions for 6-amino-5-chloronaphthalen-2-ol include further studies of its mechanism of action, its biochemical and physiological effects, and its potential uses in the pharmaceutical industry. In addition, further studies could be conducted to determine the potential toxicity of this compound, and to develop methods for its safe and effective use in laboratory experiments.
In conclusion, this compound is a naturally occurring compound with a wide range of applications in the scientific community. It has been used in studies of the biosynthesis of secondary metabolites, the biotransformation of various compounds, and the metabolism of xenobiotics. Furthermore, it has been shown to have an inhibitory effect on certain enzymes involved in the biosynthesis of secondary metabolites. It also has potential applications in the pharmaceutical industry. Further research is needed to determine the potential toxicity of this compound and to develop methods for its safe and effective use in laboratory experiments.
Propriétés
IUPAC Name |
6-amino-5-chloronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-8-3-2-7(13)5-6(8)1-4-9(10)12/h1-5,13H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXVJNPLRAKFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)N)C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate](/img/structure/B6611363.png)
